molecular formula C6H12N2OS2 B13942579 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- CAS No. 63906-70-7

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl-

Cat. No.: B13942579
CAS No.: 63906-70-7
M. Wt: 192.3 g/mol
InChI Key: ZWCSWKXHGUBZAK-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- typically involves the reaction of appropriate thiourea derivatives with aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-(phenylmethyl)
  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-benzyl-5-(2-hydroxyethyl)

Uniqueness

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-(2-hydroxyethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl and methyl groups in the structure enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63906-70-7

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-methyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C6H12N2OS2/c1-7-4-8(2-3-9)5-11-6(7)10/h9H,2-5H2,1H3

InChI Key

ZWCSWKXHGUBZAK-UHFFFAOYSA-N

Canonical SMILES

CN1CN(CSC1=S)CCO

Origin of Product

United States

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